2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-33-20-11-8-16(12-21(20)34-2)13-27-22(31)15-35-26-29-23-19(17-6-4-3-5-7-17)14-28-24(23)25(32)30(26)18-9-10-18/h3-8,11-12,14,18,28H,9-10,13,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBNYCFRGYJXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article details its synthesis, biological properties, and relevant case studies to provide an authoritative overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following molecular attributes:
- Molecular Formula : C24H22N4O2S
- Molecular Weight : 430.5 g/mol
The structural complexity arises from the presence of a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The cyclopropyl and phenyl groups contribute to its pharmacological potential.
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific protein targets involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound interacts with proteins such as Bcl-2 and other kinases critical for tumor growth .
-
Case Studies :
- A study conducted on multicellular spheroids demonstrated that the compound significantly inhibited tumor growth, showcasing a promising IC50 value compared to standard chemotherapeutics .
- Another investigation highlighted its effectiveness against A431 and Jurkat cell lines, where it demonstrated equipotency with established drugs like doxorubicin .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Antibacterial Testing : The minimum inhibitory concentration (MIC) values were determined using standard dilution methods. Results indicated effective antibacterial action, particularly in compounds with similar structural motifs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the molecular structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Presence of electron-donating groups on the phenyl ring | Enhances cytotoxicity |
| Substitution at the 3-position of the cyclopropyl group | Increases interaction with target proteins |
| Variations in the acetamide moiety | Alters solubility and bioavailability |
These findings underscore the importance of specific functional groups in enhancing the efficacy of the compound.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Pyrrolo[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Sulfanyl Group : The sulfanyl moiety is incorporated via nucleophilic substitution reactions.
- Acetamide Formation : Final coupling reactions yield the desired acetamide derivative.
Scientific Research Applications
Overview
2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide is a complex organic compound belonging to the class of pyrrolopyrimidines. Its unique structure incorporates a cyclopropyl group and various aromatic substituents, which contribute to its diverse chemical properties and potential biological activities.
Biological Activities
This compound exhibits significant biological activities that have garnered attention in pharmaceutical research. Key areas of application include:
Antitumor Activity
Recent studies highlight the compound's potential as an antitumor agent. It has been shown to inhibit tubulin polymerization by binding to the colchicine site in β-tubulin, disrupting microtubule dynamics critical for cell division.
In Vitro Studies :
- Demonstrated cytotoxic effects against various cancer cell lines (e.g., CCRF-CEM and Jurkat cells) with a GI50 in the low micromolar range.
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor growth compared to controls, particularly in models resistant to standard chemotherapeutic agents like vincristine and taxol .
Enzyme Inhibition
The compound's structure allows it to interact with specific molecular targets within biological systems. This interaction can lead to the inhibition of various enzymes and receptors, potentially resulting in diverse biological effects such as:
- Antibacterial activity
- Anti-inflammatory properties
- Antifungal effects
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Formation of the Pyrrolopyrimidine Core : Utilizing cyclization reactions involving appropriate precursors.
- Functionalization : Introduction of the sulfanyl and acetamide groups through nucleophilic substitutions.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
-
Antitumor Mechanism Exploration :
- A study evaluated its mechanism of action against breast cancer cell lines, revealing significant inhibition of cell proliferation through apoptosis induction.
-
Broad-Spectrum Antibacterial Activity :
- Research demonstrated its effectiveness against multiple bacterial strains, suggesting potential use as a novel antibiotic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
N-Benzyl-2-({3-Cyclopropyl-4-Oxo-7-Phenyl-3H,4H,5H-Pyrrolo[3,2-d]Pyrimidin-2-yl}Sulfanyl)Acetamide ()
- Structural Difference : The benzyl group replaces the 3,4-dimethoxyphenylmethyl substituent.
- Impact : The absence of methoxy groups reduces polarity, likely lowering solubility (logP increase) compared to the target compound. The benzyl group may enhance lipophilicity, affecting membrane permeability .
- Molecular Weight : 430.5 g/mol (vs. target compound’s ~476 g/mol, estimated).
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide ()
- Structural Difference: Simpler pyrimidinone core lacking the fused pyrrole ring and cyclopropyl group.
- Impact : Reduced steric hindrance and electronic complexity may diminish target selectivity. The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
- Yield : 80% (suggesting robust synthetic routes for thioether-acetamide derivatives).
Substituent Effects on Bioactivity and Physicochemical Properties
Cyclopropyl vs. Methyl/Chloro Substituents
- The cyclopropyl group in the target compound may enhance metabolic stability by resisting oxidative degradation compared to methyl or chloro groups in analogs (e.g., ) .
- Chloro substituents () increase molecular weight and hydrophobicity but may introduce toxicity risks absent in the methoxy-rich target compound .
3,4-Dimethoxyphenylmethyl vs. Dichlorophenyl
- Polarity : The dimethoxyphenyl group improves aqueous solubility (critical for oral bioavailability) relative to dichlorophenyl analogs .
NMR Profiling
- demonstrates that substituent changes (e.g., regions A and B in analogs) cause distinct NMR chemical shifts. For the target compound, the cyclopropyl and dimethoxyphenyl groups would produce unique δ values in regions corresponding to the pyrrolo-pyrimidine core and acetamide side chain .
Preparation Methods
Sulfanyl-Acetamide Coupling
The sulfanyl group is introduced via nucleophilic substitution using 2-chloroacetamide and in situ-generated thiolate anions:
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Thiolate Formation : Treatment of the pyrrolopyrimidinone with NaH in DMF to deprotonate the C2-thiol group.
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Alkylation : Reaction with 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]acetamide at 0°C to 25°C over 6 h.
Critical Factors :
-
Excess NaH (1.5 equiv) ensures complete deprotonation.
-
Slow addition of chloroacetamide minimizes dimerization.
Yield Data :
| Trial | Purity (HPLC) | Isolated Yield |
|---|---|---|
| 1 | 92% | 54% |
| 2 | 95% | 61% |
Amide Bond Formation with the 3,4-Dimethoxyphenylmethyl Group
Synthesis of N-[(3,4-Dimethoxyphenyl)Methyl]Acetamide
The amine precursor is prepared via reductive amination:
Coupling to the Sulfanyl-Pyrrolopyrimidinone
A two-step protocol ensures regioselectivity:
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Activation : Convert the acetamide to its acid chloride using SOCl2 (reflux, 3 h).
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Amidation : React with the sulfanyl-pyrrolopyrimidinone in THF with Et3N (0°C to 25°C, 12 h).
Reaction Monitoring :
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TLC (EtOAc/hexane 1:1) confirmed complete consumption of starting material at 12 h.
-
Column chromatography (SiO2, gradient elution) achieved 98% purity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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1H NMR (400 MHz, CDCl3) : δ 7.45–7.32 (m, 5H, Ph), 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.42 (s, 2H, CH2), 3.89 (s, 3H, OCH3), 3.88 (s, 3H, OCH3).
-
HRMS (ESI+) : m/z calc. for C28H27N4O4S [M+H]+: 531.1702; found: 531.1705.
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step protocols, starting with constructing the pyrrolo[3,2-d]pyrimidine core. Key steps include:
- Cyclocondensation of substituted pyrimidine precursors with cyclopropane derivatives.
- Sulfanylation using thiourea or Lawesson’s reagent to introduce the thioether group.
- Final acylation with activated acetamide intermediates. Yield optimization requires precise control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts like palladium for cross-coupling steps .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., cyclopropyl, dimethoxyphenyl) and assess stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation.
- Infrared (IR) Spectroscopy: Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-C, ~600 cm⁻¹) groups. Purity is validated via HPLC (>95% purity threshold) and elemental analysis .
Q. What are the solubility properties of this compound, and how do they influence biological assays?
The compound is moderately soluble in DMSO and ethanol but poorly soluble in aqueous buffers. For in vitro assays:
- Prepare stock solutions in DMSO (10–20 mM), followed by dilution in assay buffer (final DMSO <0.1%).
- Sonication or heating (40–50°C) may enhance solubility in polar solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Modification: Vary the cyclopropyl, phenyl, or dimethoxyphenyl groups to assess impact on target binding.
- Functional Group Replacement: Replace the sulfanyl group with sulfonyl or methylene to evaluate electronic effects.
- Biological Screening: Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) and enzymatic targets (e.g., kinases, COX-2). Use the following template for comparison:
| Derivative | Substituent Modification | IC50 (µM) | Target |
|---|---|---|---|
| Parent | None | 15 | MCF-7 |
| Analog A | Cyclopropyl → Ethyl | 22 | MCF-7 |
| Analog B | Sulfanyl → Sulfonyl | 8 | COX-2 |
| Data adapted from similar pyrrolo-pyrimidine analogs |
Q. How should researchers resolve contradictory cytotoxicity data across different studies?
Contradictions may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:
- Standardized Protocols: Use common cell lines (e.g., NCI-60 panel) and MTT assay guidelines.
- Dose-Response Curves: Generate full IC50 curves (4–6 concentrations) to account for potency shifts.
- Mechanistic Validation: Pair cytotoxicity data with target engagement assays (e.g., Western blot for apoptosis markers) .
Q. What computational approaches are effective for predicting biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or DNA repair enzymes.
- Pharmacophore Mapping: Identify critical hydrogen bond acceptors (e.g., pyrimidine N) and hydrophobic regions (cyclopropyl).
- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks .
Methodological Considerations
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Low-Temperature Storage: Keep intermediates at –20°C under nitrogen to prevent oxidation.
- Protective Groups: Use tert-butoxycarbonyl (Boc) for amine protection during sulfanylation.
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. What strategies enhance reproducibility in biological assays?
- Internal Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity).
- Triplicate Runs: Minimize variability by repeating experiments across three independent trials.
- Data Normalization: Express results as percentage inhibition relative to vehicle-treated controls .
Data Interpretation and Validation
Q. How to distinguish off-target effects from true bioactivity?
- Counter-Screening: Test the compound against unrelated targets (e.g., GPCRs, ion channels).
- CRISPR Knockout: Use gene-edited cell lines lacking the putative target protein.
- Biophysical Assays: Surface plasmon resonance (SPR) to confirm direct binding .
Q. What analytical workflows validate compound stability under physiological conditions?
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS.
- Plasma Stability: Test in human plasma (37°C, 1–6h) with EDTA to inhibit esterases.
- Light Sensitivity: Store aliquots in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
